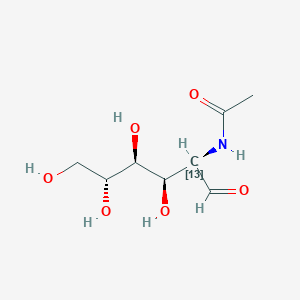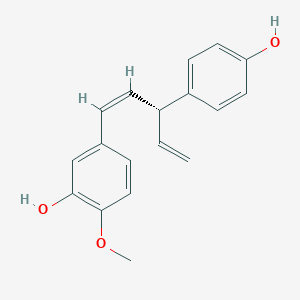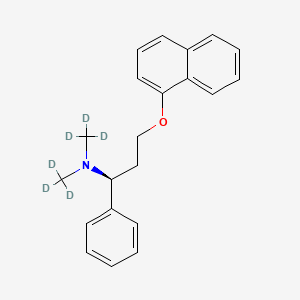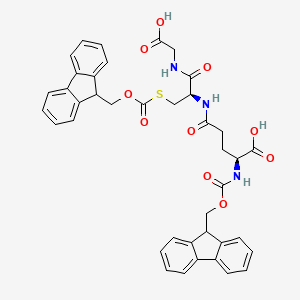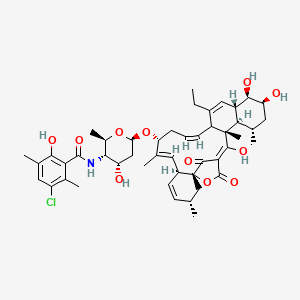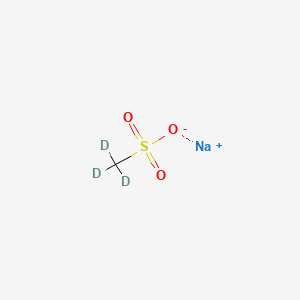
Sodium methanesulfonate-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium methanesulfonate-D3 is a deuterated form of sodium methanesulfonate, where the hydrogen atoms in the methanesulfonate group are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its high purity and reliability in analytical and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate-D3 can be synthesized by reacting deuterated methanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of deuterated methanesulfonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanesulfonate group is converted to a sulfonate group.
Reduction: It can also be reduced to form methanesulfinic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed under basic conditions.
Major Products Formed:
Oxidation: Sodium sulfonate derivatives.
Reduction: Methanesulfinic acid derivatives.
Substitution: Various substituted methanesulfonate compounds.
Wissenschaftliche Forschungsanwendungen
Sodium methanesulfonate-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of sodium methanesulfonate-D3 involves its role as a stable isotope-labeled compound. In biochemical studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, facilitating the analysis of complex mixtures.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfonate
- Sodium ethane sulfonate
- Sodium propanesulfonate
Comparison: Sodium methanesulfonate-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, sodium methanesulfonate, the deuterated version provides enhanced stability and distinct analytical signals. Other similar compounds, such as sodium ethane sulfonate and sodium propanesulfonate, lack the deuterium labeling and are used for different applications.
Eigenschaften
Molekularformel |
CH3NaO3S |
|---|---|
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
sodium;trideuteriomethanesulfonate |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3; |
InChI-Schlüssel |
KKVTYAVXTDIPAP-NIIDSAIPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



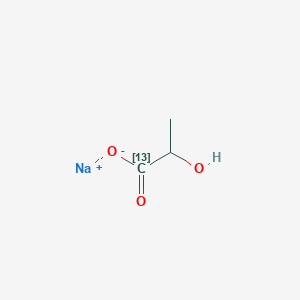
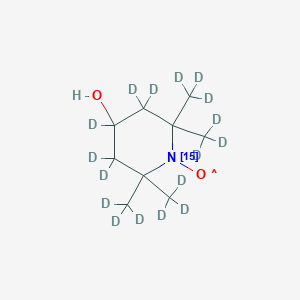
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
